6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone
Description
6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a complex substitution pattern. Its structure includes:
- A quinoxalinone core (a bicyclic system with two nitrogen atoms at positions 1 and 4).
- A 6-chloro substituent on the quinoxalinone ring.
- A 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl chain at position 1, introducing a halogenated pyridine moiety linked via an ethylamine spacer.
The molecular formula is C₁₉H₁₆Cl₂F₃N₅O₂, with a molar mass of 545.28 g/mol (calculated).
Properties
IUPAC Name |
6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-morpholin-4-ylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N5O2/c21-13-1-2-16-15(10-13)28-18(29-5-7-32-8-6-29)19(31)30(16)4-3-26-17-14(22)9-12(11-27-17)20(23,24)25/h1-2,9-11H,3-8H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOHQSQKSZWFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone (CAS No. 303986-20-1) is a novel quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.29 g/mol. Its structural components include a quinoxaline core, a morpholino group, and a pyridine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClF3N5O2 |
| Molecular Weight | 488.29 g/mol |
| CAS Number | 303986-20-1 |
| IUPAC Name | This compound |
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain quinoxaline derivatives showed promising activity against breast (MCF7), lung (NCI-H460), and CNS cancer cell lines (SF-268) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Quinoxaline derivatives have been reported to exhibit both antibacterial and antifungal properties. For instance, modifications in the quinoxaline structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi .
The mechanism of action for quinoxaline derivatives often involves the inhibition of specific kinases or enzymes involved in cellular signaling pathways. For example, some studies have shown that quinoxaline derivatives can inhibit c-Met kinase, which plays a crucial role in cancer cell proliferation and metastasis . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A recent study focused on synthesizing novel quinoxaline derivatives, including the target compound, evaluated their anticancer efficacy using various assays. The results indicated that these compounds effectively inhibited cell growth in vitro and showed selective toxicity towards cancer cells compared to normal cells .
Study 2: Antimicrobial Properties
Another study investigated the antimicrobial properties of structurally similar quinoxaline compounds against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Antimicrobial Effects
Quinoxaline derivatives have also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have highlighted their effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and other diseases. For example, it has shown promise as an inhibitor of tyrosine kinases, which play crucial roles in signaling pathways associated with cancer cell growth and survival .
Anticancer Activity
In a study published by the National Institutes of Health, derivatives of quinoxaline were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the quinoxaline structure significantly enhanced their inhibitory effects on cancer cell proliferation, with some compounds achieving IC50 values in the nanomolar range .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of quinoxaline derivatives, including the target compound. The study found that these compounds exhibited potent activity against resistant strains of bacteria and fungi, highlighting their potential as new therapeutic agents in infectious disease management .
Comparison with Similar Compounds
1-[3-(Dimethylamino)Propyl]-3-Methyl-6-(Trifluoromethyl)-2(1H)-Quinoxalinone
Key Data :
| Property | Target Compound | 1-[3-(Dimethylamino)Propyl]-3-Methyl-6-(Trifluoromethyl)-2(1H)-Quinoxalinone |
|---|---|---|
| Molecular Formula | C₁₉H₁₆Cl₂F₃N₅O₂ | C₁₅H₁₈F₃N₃O |
| Molar Mass (g/mol) | 545.28 | 313.32 |
| Core Substituents | 6-Cl, 3-morpholino, 1-(pyridinylaminoethyl) | 6-CF₃, 3-methyl, 1-(dimethylaminopropyl) |
| Polar Groups | Morpholino (O-containing), pyridinyl-NH | Dimethylamino (N-containing) |
| Halogenation | Cl (quinoxalinone and pyridine) | CF₃ (quinoxalinone) |
Analysis :
- The pyridinylaminoethyl chain introduces a rigid, halogenated aromatic system, which may influence receptor binding selectivity compared to the flexible dimethylaminopropyl chain in the analogue.
- Halogenation :
Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-Yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (7f)
- Heterocyclic Core: A pyrazolo-pyridine system vs. quinoxalinone.
- Substituents: A quinolin-3-yl group and ester functionality, contrasting with the target compound’s morpholino and pyridinylamino groups.
- Physicochemical Properties: Higher molar mass (410.42 g/mol) due to the quinoline and ester groups.
Relevance :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone, and how can regioselectivity be ensured during pyridine functionalization?
- Methodological Answer : The synthesis involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinamine (a key intermediate) with a quinoxalinone core via an ethylenediamine linker. Regioselectivity in pyridine functionalization is critical; trifluoroacetimidoyl chlorides (as in ) or fluorinating agents like KF in DMSO (as in ) can stabilize reactive intermediates. Monitoring reaction progress via HPLC or LC-MS ensures purity. Optimize temperature (e.g., 60–80°C) and solvent polarity (DMF or THF) to minimize side products .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–10) at 25°C, 40°C, and 60°C. Analyze degradation products via high-resolution mass spectrometry (HRMS) and NMR. For example, the morpholino group may hydrolyze under acidic conditions, while the trifluoromethylpyridine moiety is prone to thermal decomposition. Use Arrhenius plots to predict shelf life .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the quinoxalinone core (δ 7.5–8.5 ppm for aromatic protons) and morpholino group (δ 3.5–4.0 ppm).
- FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- LC-MS : Use ESI+ mode to detect [M+H]+ ions (expected m/z ~500–550). Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) is recommended .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen against kinase targets (e.g., PI3K or EGFR) using fluorescence-based ATPase assays. The trifluoromethylpyridine group enhances lipophilicity, improving membrane permeability (). Use IC50 determination with dose-response curves (0.1–100 μM) and validate in cell viability assays (MTT or CellTiter-Glo) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values across different kinase assays?
- Methodological Answer : Variability arises from assay conditions (ATP concentration, enzyme isoforms). Standardize protocols:
- Use uniform ATP levels (e.g., 10 μM) and pre-incubation times (30 min).
- Validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity).
- Cross-reference with structural analogs (e.g., ’s fluoro vs. chloro derivatives) to identify substituent-specific effects .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase active sites (e.g., hinge region binding via quinoxalinone).
- QSAR Modeling : Train models on analogs (e.g., ’s pyridine derivatives) using descriptors like logP, polar surface area, and H-bond donors.
- MD Simulations : Assess conformational stability of the ethylenediamine linker in aqueous vs. lipid environments .
Q. How can environmental fate studies be designed to assess degradation pathways of this compound?
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze photoproducts via HRMS.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., morpholino ring cleavage products).
- Ecotoxicity : Test on Daphnia magna (48h LC50) to evaluate environmental risk .
Q. What statistical approaches are recommended for analyzing dose-response data in high-throughput screens?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit dose-response curves using tools like GraphPad Prism. Report Hill slope and R².
- ANOVA with Tukey’s Test : Compare IC50 values across replicates (≥3 independent experiments).
- Principal Component Analysis (PCA) : Identify outliers in multi-parameter datasets (e.g., activity vs. solubility) .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
